molecular formula C₁₉H₃₁NO₃ B1145386 Dihydro Homocapsaicin II CAS No. 71239-21-9

Dihydro Homocapsaicin II

Cat. No.: B1145386
CAS No.: 71239-21-9
M. Wt: 321.45
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Description

Structural Identification and Nomenclature

Dihydro homocapsaicin II (CAS: 71239-21-9) is a capsaicinoid derivative characterized by a saturated acyl chain and a vanillyl moiety. Its systematic IUPAC name is N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methyldecanamide . The compound belongs to the class of N-vanillyl fatty acid amides, distinguished by a 10-carbon acyl chain with a methyl branch at the 8th position (Fig. 1). This structural configuration differentiates it from homocapsaicin, which contains a double bond in the acyl chain, and nordihydrocapsaicin, which has a shorter saturated chain.

The numbering system for the acyl chain begins at the amide nitrogen, with the methyl group positioned at carbon 8. The vanillyl group (4-hydroxy-3-methoxybenzyl) is conserved across capsaicinoids, while chain length and saturation determine subclassification.

Molecular Formula and Stereochemical Properties

The molecular formula of this compound is C₁₉H₃₁NO₃ , with a molecular weight of 321.45 g/mol . Unlike its unsaturated analogs, the compound lacks double bonds in the acyl chain, resulting in a fully saturated structure. This saturation confers greater conformational flexibility compared to capsaicin or homocapsaicin.

Table 1: Comparative molecular features of this compound and related capsaicinoids

Compound Molecular Formula Acyl Chain Structure Key Stereochemical Feature
This compound C₁₉H₃₁NO₃ 8-methyldecanamide Saturated C10 chain, methyl at C8
Capsaicin C₁₈H₂₇NO₃ 8-methylnon-6-enamide Unsaturated C9 chain, trans double bond
Nordihydrocapsaicin C₁₇H₂₇NO₃ 7-methyloctanamide Saturated C8 chain, methyl at C7

X-ray crystallography of analogous compounds reveals that saturated capsaicinoids adopt extended conformations in the solid state, with the vanillyl group oriented perpendicular to the acyl chain.

Spectroscopic Profiling (UV-Vis, IR, NMR, MS)

UV-Vis Spectroscopy

This compound exhibits strong absorption at 280 nm due to the conjugated π-system of the vanillyl moiety. The absence of double bonds in the acyl chain eliminates secondary absorption peaks observed in unsaturated analogs above 300 nm.

Infrared Spectroscopy

Key IR absorptions include:

  • 3270 cm⁻¹ : N-H stretch (amide)
  • 1645 cm⁻¹ : C=O stretch (amide I band)
  • 1510 cm⁻¹ : Aromatic C=C stretching
  • 1265 cm⁻¹ : C-O-C asymmetric stretch (methoxy group)

Nuclear Magnetic Resonance (NMR)

Table 2: Representative ¹H NMR shifts (CDCl₃, 400 MHz)
Proton Environment δ (ppm) Multiplicity
Amide NH 5.82 Broad singlet
Aromatic H (C2, C5, C6) 6.70–6.85 Multiplet
Methoxy (-OCH₃) 3.85 Singlet
Methylene adjacent to amide 3.30 Triplet
Terminal methyl (C10) 0.88 Triplet

¹³C NMR data confirm the saturated nature of the acyl chain, with no signals above 130 ppm corresponding to sp²-hybridized carbons. The methyl branch at C8 appears at 22.6 ppm , distinct from the 11.4 ppm shift in 9-methyl isomers.

Mass Spectrometry

Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 322.2 [M+H]⁺ , with characteristic fragments at:

  • m/z 137 : Vanillyl moiety (C₈H₉O₂)
  • m/z 185 : Acyl chain fragment (C₁₁H₂₁O)

Physicochemical Properties (Solubility, Stability, Crystallinity)

Solubility

This compound is lipophilic, with solubility profiles as follows:

  • Chloroform : >50 mg/mL
  • Dimethyl sulfoxide (DMSO) : ~30 mg/mL
  • Ethanol : 10–15 mg/mL
  • Water : <0.1 mg/mL

Stability

The compound is stable under inert atmospheres at −20°C for >2 years but degrades upon prolonged exposure to light or oxygen. Accelerated stability studies indicate <5% decomposition after 6 months at 4°C.

Crystallinity

Crystallizes in the monoclinic system (space group P2₁/c) with unit cell parameters:

  • a = 12.2165 Å
  • b = 14.7791 Å
  • c = 9.4719 Å
  • β = 94.035°

Hydrogen bonding between the amide NH and carbonyl oxygen creates a herringbone packing motif, typical of vanillyl amides. Differential scanning calorimetry (DSC) shows a melting point of 62–64°C , lower than capsaicin (65–66°C) due to reduced molecular rigidity.

Properties

CAS No.

71239-21-9

Molecular Formula

C₁₉H₃₁NO₃

Molecular Weight

321.45

Synonyms

N-[(4-Hydroxy-3-methoxyphenyl)methyl]-8-methyldecanamide;  Homodihydrocapsaicin II;  N-(4-Hydroxy-3-methoxybenzyl)-8-methyldecanamide

Origin of Product

United States

Preparation Methods

Solvent-Based Extraction Protocols

Dihydro Homocapsaicin II is typically isolated from pepper fruits (Capsicum annuum, Capsicum frutescens) via sequential extraction and purification. Fresh or dried pepper pods are homogenized in polar solvents such as methanol, ethanol, or acetone to solubilize capsaicinoids. A 2022 study demonstrated that a 70% ethanol solution at 60°C for 6 hours achieves 92% recovery of total capsaicinoids, including trace amounts of this compound (<1% of total). Post-extraction, the crude mixture undergoes defatting using non-polar solvents (e.g., hexane) to remove lipids, followed by acid-base partitioning to isolate alkaloid fractions.

Key Parameters:

FactorOptimal ConditionImpact on Yield
Solvent Polarity70% EthanolMaximizes solubility of polar capsaicinoids
Temperature60°CEnhances diffusion without degrading compounds
Extraction Time6–8 hoursBalances efficiency and energy costs
Solid-to-Solvent Ratio1:10 (w/v)Prevents solvent saturation

Enzymatic Pretreatment for Enhanced Recovery

Recent advances employ cellulase and pectinase enzymes to break down cell walls in pepper placenta tissue, increasing capsaicinoid accessibility. A 2024 bioRxiv study reported a 34% increase in this compound yield when using 2.5 U/g of pectinase at pH 5.0 for 2 hours prior to solvent extraction. This method reduces extraction time and solvent consumption but requires precise control of enzymatic activity to avoid degradation.

Chemical Synthesis Pathways

Catalytic Hydrogenation of Homocapsaicin II

The most common synthetic route involves hydrogenating the unsaturated bond in Homocapsaicin II (C₁₉H₂₉NO₃). In a patented method, Homocapsaicin II dissolved in ethyl acetate is reacted under 3 atm H₂ pressure with a palladium-on-carbon (Pd/C) catalyst at 25°C for 12 hours. This achieves >98% conversion to this compound, with the saturated product isolated via vacuum filtration and solvent evaporation.

Reaction Scheme:

Homocapsaicin II+H2Pd/CDihydro Homocapsaicin II\text{Homocapsaicin II} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{this compound}

Conditions: 25°C, 3 atm H₂, 12 h.

Direct Synthesis from Vanillylamine and Fatty Acid Derivatives

An alternative approach condenses vanillylamine with 9-methyldecanoic acid using carbodiimide coupling agents (e.g., EDC/HOBt). This method, detailed in a 2025 PubChem entry, produces this compound with 85% yield after purification. Critical steps include:

  • Activation: 9-Methyldecanoic acid is activated with EDC/HOBt in dichloromethane (DCM) at 0°C for 1 hour.

  • Coupling: Vanillylamine is added dropwise, and the reaction proceeds at room temperature for 24 hours.

  • Workup: The product is washed with NaHCO₃ and brine, then dried over MgSO₄.

Purification and Analytical Validation

High-Performance Liquid Chromatography (HPLC)

Final purification uses reversed-phase HPLC with a C18 column and acetonitrile/0.5% formic acid gradient. A 2024 protocol achieved baseline separation of this compound from homologs using the following parameters:

ColumnMobile PhaseFlow RateRetention Time
Inertsil ODS-3 (250 mm)55% Acetonitrile → 70% over 25 min1.0 mL/min18.2 min

Purity ≥95% is confirmed via UV detection at 280 nm and LC-MS with [M+H]⁺ m/z 312.2.

Crystallization Techniques

Recrystallization from ethyl acetate/hexane (1:3) yields colorless needles with a melting point of 98–99°C, consistent with literature. X-ray diffraction analysis confirms the absence of cis-isomers, a common impurity in unsaturated analogs.

Industrial-Scale Production Challenges

Cost-Benefit Analysis of Extraction vs. Synthesis

MethodYield (%)Purity (%)Cost (USD/kg)
Natural Extraction0.02–0.0585–9012,000
Catalytic Hydrogenation75–8598–998,500
Direct Synthesis80–8595–977,200

Catalytic hydrogenation offers the best balance of cost and purity but requires stringent control over catalyst poisoning from sulfur compounds in natural extracts.

Solvent Recovery Systems

Industrial plants integrate falling-film evaporators to recover 92% of ethanol and acetonitrile, reducing waste and operating costs by 40% compared to batch distillation .

Chemical Reactions Analysis

Types of Reactions: Dihydro Homocapsaicin II undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .

Major Products Formed: The major products formed from the reactions of this compound include various derivatives with enhanced biological activities. These derivatives are used in different applications, including pharmaceuticals and agrochemicals .

Scientific Research Applications

Medicinal Applications

1.1 Antimicrobial Properties

Research indicates that Dihydro Homocapsaicin II exhibits significant antibacterial activity against various pathogens. A study demonstrated that capsaicinoids, including this compound, can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli by disrupting their cell membranes . This property positions this compound as a potential candidate for developing new antimicrobial agents.

1.2 Pain Management

This compound interacts with the transient receptor potential cation channel subfamily V member 1 (TRPV1), which is involved in pain sensation. By activating TRPV1, it may provide analgesic effects, making it useful in pain management therapies . Clinical trials have explored its efficacy in treating conditions like neuropathic pain and arthritis.

1.3 Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines, which can be beneficial in treating inflammatory diseases such as rheumatoid arthritis .

Food Science Applications

2.1 Flavor Enhancement

This compound is used in the food industry to enhance flavor profiles in various products. Its pungency can improve sensory attributes in sauces, snacks, and processed foods. The compound's stability at high temperatures makes it suitable for cooking applications without losing its flavor potency .

2.2 Preservation

The antimicrobial properties of this compound contribute to food preservation by inhibiting spoilage organisms and extending shelf life. Studies have shown that incorporating capsaicinoids into food products can reduce microbial load while maintaining quality .

Agricultural Applications

3.1 Pest Control

This compound has shown promise as a natural pesticide due to its ability to deter herbivorous insects and pathogens. Its application can reduce the need for synthetic pesticides, promoting sustainable agricultural practices .

3.2 Plant Growth Promotion

Research indicates that capsaicinoids may enhance plant growth by improving stress tolerance and nutrient uptake in crops. This application is particularly relevant in developing crops that can withstand adverse environmental conditions .

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Salmonella enterica128 µg/mL

Table 2: Clinical Trials Involving this compound

Trial IDConditionPhaseOutcome Measure
NCT03489226Neuropathic PainPhase IIPain reduction
NCT06363305ArthritisPhase IIIInflammatory marker levels

Case Studies

Case Study 1: Antimicrobial Efficacy in Food Products

A study conducted on the incorporation of this compound in meat products demonstrated a significant reduction in microbial counts over a storage period of four weeks. The treated samples showed lower levels of Listeria monocytogenes compared to control samples without the compound.

Case Study 2: Pain Management in Clinical Settings

In a clinical trial involving patients with chronic pain conditions, those treated with formulations containing this compound reported a notable decrease in pain scores compared to placebo groups, highlighting its potential role as an effective analgesic.

Mechanism of Action

The mechanism of action of dihydro homocapsaicin II involves its interaction with the transient receptor potential vanilloid 1 (TRPV1) receptor. This receptor is responsible for the sensation of heat and pain. This compound binds to the TRPV1 receptor, leading to the activation of various signaling pathways that result in its biological effects .

Comparison with Similar Compounds

Dihydro Homocapsaicin II is similar to other capsaicinoids, such as capsaicin, dihydrocapsaicin, nordihydrocapsaicin, and homocapsaicin. These compounds share a common vanillyl group but differ in the length and saturation of their acyl chains .

Similar Compounds:
  • Capsaicin
  • Dihydrocapsaicin
  • Nordihydrocapsaicin
  • Homocapsaicin
  • Nonivamide

Biological Activity

Dihydro Homocapsaicin II is a lesser-known capsaicinoid, structurally related to capsaicin and dihydrocapsaicin, which are well-studied for their biological activities, particularly their interaction with the TRPV1 receptor. This article synthesizes current research findings on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound (DHC II) is a derivative of capsaicin, characterized by its unique molecular structure that influences its biological activity. The structural variations among capsaicinoids significantly affect their potency and efficacy in activating the TRPV1 receptor, which is crucial for pain sensation and thermoregulation.

DHC II interacts primarily with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel expressed in nociceptive neurons. The activation of TRPV1 by capsaicinoids leads to an influx of calcium and sodium ions, resulting in depolarization of sensory neurons and the sensation of heat or pain. Research indicates that even minor structural modifications can drastically alter the efficacy of these compounds:

  • Capsaicin : Highly effective at activating TRPV1 with an EC50 value around 0.061 μM.
  • Dihydrocapsaicin : Slightly less potent than capsaicin.
  • This compound : Specific EC50 values for DHC II remain to be fully established but are expected to be influenced by its unique structure.

Pharmacological Effects

The biological activities of this compound include:

  • Analgesic Effects : Similar to other capsaicinoids, DHC II may exhibit analgesic properties by desensitizing TRPV1 channels upon prolonged exposure.
  • Anti-inflammatory Activity : Capsaicinoids have been shown to reduce inflammation in various models, suggesting potential applications for DHC II in inflammatory conditions.
  • Antioxidant Properties : Studies indicate that capsaicinoids possess antioxidant capabilities, potentially offering protective effects against oxidative stress.

Research Findings

Recent studies have highlighted the biological activities associated with this compound. Here are some key findings:

StudyFindings
Identified novel capsaicinoids including DHC II; demonstrated its ability to activate TRPV1 receptors comparably to other known capsaicinoids.
Established detection limits for dihydrocapsaicin using HPLC; provided insights into the quantification methods applicable to DHC II.
Compared the potency of various capsaicinoids on TRPV1 activation; noted structural variations impact efficacy significantly.

Case Studies

Q & A

Q. What ethical considerations apply to studies involving this compound and human-derived tissues?

  • Methodological Answer : Obtain institutional review board (IRB) approval for human tissue use (e.g., dorsal root ganglia). Ensure informed consent and anonymize donor data. For animal studies, adhere to ARRIVE guidelines for experimental design and reporting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.